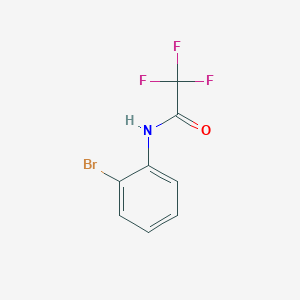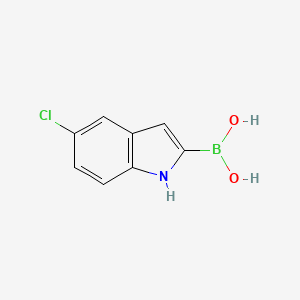
5-Chloro-1H-indole-2-boronic acid
Übersicht
Beschreibung
5-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a type of organoboron reagent, which are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of 5-Chloro-1H-indole-2-boronic acid and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indole-2-boronic acid consists of a boronic acid group attached to the 2-position of a 5-chloro-1H-indole . The molecular weight of the compound is 195.411 Da .Chemical Reactions Analysis
In terms of chemical reactions, 5-Chloro-1H-indole-2-boronic acid can participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with various electrophilic organic groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
5-Chloro-1H-indole-2-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) coupling process. This reaction is pivotal for creating carbon-carbon bonds, which are fundamental in organic synthesis. The SM coupling is celebrated for its mild conditions and tolerance of various functional groups, making it an indispensable tool for chemists .
Stereospecific Functionalizations
The compound plays a crucial role in the stereospecific functionalization of secondary and tertiary boronic esters. These reactions are essential for creating enantioenriched molecules, which have significant implications in the development of pharmaceuticals and other biologically active compounds .
Inhibitors for Arthritic Disease
Researchers have utilized 5-Chloro-1H-indole-2-boronic acid in the synthesis of indole inhibitors targeting MMP-13, an enzyme implicated in arthritic diseases. The development of these inhibitors could lead to new treatments for conditions like osteoarthritis .
Tubulin Polymerization Inhibitors
This boronic acid derivative is also involved in the creation of substituted pyrimidines that act as tubulin polymerization inhibitors. These substances have potential applications in cancer therapy, as they can disrupt the mitotic process in cancer cells .
Aryl-hetarylfurocoumarins Synthesis
The compound is used in Suzuki coupling reactions to synthesize Aryl-hetarylfurocoumarins. These molecules are of interest due to their diverse biological activities, including anti-inflammatory and anticancer properties .
Homocoupling Reactions
5-Chloro-1H-indole-2-boronic acid: is a reactant in homocoupling reactions, which are useful for synthesizing symmetrical biaryls. These biaryls are structural motifs commonly found in pharmaceuticals and organic materials .
Synthesis of Hydroxyquinones
It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides. Hydroxyquinones are important in various fields, including pharmaceuticals, due to their antioxidant properties .
Kinase Inhibitors for Cancer Treatment
Lastly, the compound is a reactant for preparing thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. These inhibitors are being studied for their potential in treating cancer by targeting specific signaling pathways within cancer cells .
Wirkmechanismus
Target of Action
5-Chloro-1H-indole-2-boronic acid is primarily used as a reactant in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organic groups that participate in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction affects the biochemical pathways involved in carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis . The reaction can be catalyzed by ethers, leading to the development of new borane reagents .
Result of Action
The result of the action of 5-Chloro-1H-indole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
Action Environment
The action of 5-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction conditions, such as temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Additionally, the presence of other substances, such as ethers, can catalyze the reaction and influence the compound’s action .
Zukünftige Richtungen
The future directions of research involving 5-Chloro-1H-indole-2-boronic acid and similar compounds likely involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds have potential applications in the synthesis of various biologically active molecules .
Eigenschaften
IUPAC Name |
(5-chloro-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVLNSZYFCBHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402535 | |
| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-2-boronic acid | |
CAS RN |
282528-62-5 | |
| Record name | B-(5-Chloro-1H-indol-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282528-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




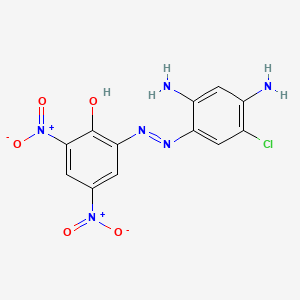
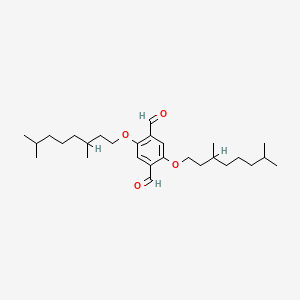

![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

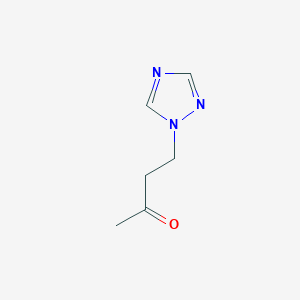
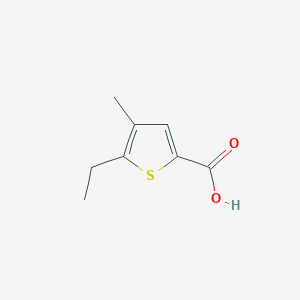
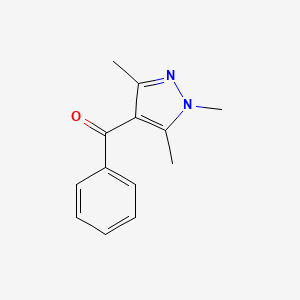

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)
![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)
